![molecular formula C19H22O3 B3189481 (4-(Hexyloxy)-2-hydroxyphenyl)(phenyl)methanone CAS No. 3293-97-8](/img/structure/B3189481.png)
(4-(Hexyloxy)-2-hydroxyphenyl)(phenyl)methanone
Overview
Description
(4-(Hexyloxy)-2-hydroxyphenyl)(phenyl)methanone is an organic compound that belongs to the class of phenols and ketones. This compound is characterized by the presence of a hexyloxy group attached to a hydroxyphenyl ring, which is further connected to a phenylmethanone moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Hexyloxy)-2-hydroxyphenyl)(phenyl)methanone typically involves the nucleophilic aromatic substitution reaction. This process includes the reaction of an aryl halide with a nucleophile under specific conditions. For instance, the preparation of phenols through nucleophilic aromatic substitution requires the presence of strongly electron-attracting groups such as nitro groups and the use of strongly basic nucleophilic reagents .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-(Hexyloxy)-2-hydroxyphenyl)(phenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using reagents such as potassium permanganate or chromium trioxide.
Reduction: Quinones can be reduced back to hydroquinones using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4)
Substitution: Halogens (e.g., Br2), nitrating agents (e.g., HNO3), sulfonating agents (e.g., SO3)
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated, nitrated, or sulfonated phenols
Scientific Research Applications
(4-(Hexyloxy)-2-hydroxyphenyl)(phenyl)methanone has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (4-(Hexyloxy)-2-hydroxyphenyl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. For instance, the hydroxyl group in the phenol moiety can form hydrogen bonds with biological macromolecules, influencing their structure and function . Additionally, the compound’s ability to undergo electrophilic aromatic substitution reactions allows it to modify biological targets covalently .
Comparison with Similar Compounds
Similar Compounds
(4-Hydroxyphenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone: Used for chemical probe synthesis.
(4-Octyloxy-phenyl)-phenyl-methanone: Similar structure with an octyloxy group instead of a hexyloxy group.
Uniqueness
(4-(Hexyloxy)-2-hydroxyphenyl)(phenyl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hexyloxy group enhances its lipophilicity, potentially improving its interaction with lipid membranes and hydrophobic biological targets.
Properties
IUPAC Name |
(4-hexoxy-2-hydroxyphenyl)-phenylmethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O3/c1-2-3-4-8-13-22-16-11-12-17(18(20)14-16)19(21)15-9-6-5-7-10-15/h5-7,9-12,14,20H,2-4,8,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGBWWTXUSOPASH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001337834 | |
Record name | [4-(Hexyloxy)-2-hydroxyphenyl]phenylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001337834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3293-97-8 | |
Record name | (4-Hexoxy-2-hydroxyphenyl)-phenylmethanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003293978 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [4-(Hexyloxy)-2-hydroxyphenyl]phenylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001337834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-HEXOXY-2-HYDROXYPHENYL)-PHENYLMETHANONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WH87PV776W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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